molecular formula C21H21ClN2O3 B11522155 4-(chloromethyl)-1'-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

4-(chloromethyl)-1'-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No.: B11522155
M. Wt: 384.9 g/mol
InChI Key: XEDFTGXKVQWEPB-UHFFFAOYSA-N
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Description

Chloromethyl Group (-CH2Cl)

Located at position 4 of the dioxolane ring, this electrophilic substituent participates in nucleophilic substitution reactions. The C-Cl bond length (1.78–1.82 Å) and polarization (Cl: δ−, CH2: δ+) enhance its reactivity toward amines, thiols, and other nucleophiles.

Dihydroisoquinolinylmethyl Group

This bicyclic substituent introduces:

  • Basicity : The tertiary amine (pKa ≈ 8.5) enables protonation under physiological conditions.
  • Stereoelectronic effects : Partial saturation of the isoquinoline ring creates a boat-like conformation, influencing molecular recognition properties.
  • Extended conjugation : The fused benzene ring provides a hydrophobic surface for π-π stacking interactions.

Lactam Moiety

The indol-2-one lactam (2'(1'H)-one) exhibits:

  • Resonance stabilization : Delocalization of the lone pair from N1' into the carbonyl group.
  • Hydrogen-bonding capacity : The carbonyl oxygen serves as a hydrogen bond acceptor (O2'⋯H-N).
  • Tautomerism potential : Keto-enol tautomerism is possible but disfavored due to aromatic stabilization of the keto form.

Conformational Analysis of the Spiro Junction

The spiro center (C2/C3') imposes severe conformational restrictions:

  • Ring puckering : The 1,3-dioxolane adopts an envelope conformation (C4-endo), while the indol-2-one ring flattens near the lactam group.
  • Torsional barriers : Rotation about the spiro carbon is hindered by steric interactions between the dioxolane oxygen atoms and the indol-2-one benzene ring (energy barrier ≈ 25–30 kcal/mol).
  • Helical chirality : The orthogonal ring arrangement creates a helical motif with potential axial chirality. However, rapid interconversion between enantiomers at room temperature (ΔG‡ ≈ 18 kcal/mol) prevents isolation of stereoisomers.

Dynamic NMR studies of related spiro dioxolane compounds reveal two distinct conformational states:

  • State A : Dioxolane oxygen atoms syn to the lactam carbonyl (55% population).
  • State B : Dioxolane oxygen atoms anti to the lactam carbonyl (45% population).

The equilibrium between these states is temperature-dependent, with ΔH = 2.1 kcal/mol and ΔS = 5.8 cal/(mol·K) for analogous systems. Substituents like the chloromethyl group perturb this equilibrium by introducing additional steric and electronic effects.

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

4-(chloromethyl)-1'-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one

InChI

InChI=1S/C21H21ClN2O3/c22-11-17-13-26-21(27-17)18-7-3-4-8-19(18)24(20(21)25)14-23-10-9-15-5-1-2-6-16(15)12-23/h1-8,17H,9-14H2

InChI Key

XEDFTGXKVQWEPB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CN3C4=CC=CC=C4C5(C3=O)OCC(O5)CCl

Origin of Product

United States

Biological Activity

The compound 4-(chloromethyl)-1'-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a complex organic molecule with potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H21ClN2O3C_{21}H_{21}ClN_{2}O_{3} with a molecular weight of 384.86 g/mol. The structure features a spiro-connected dioxolane and indole moiety, which may contribute to its biological activities.

PropertyValue
Molecular Weight384.86 g/mol
Molecular FormulaC21 H21 Cl N2 O3
LogP3.6896
Polar Surface Area37.552 Ų
Hydrogen Bond Acceptors5

Anticancer Potential

Research indicates that compounds with similar structural motifs to 4-(chloromethyl)-1'-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one exhibit significant anticancer properties. For instance, derivatives of isoquinoline have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Studies have reported IC50 values in the low micromolar range for related compounds against various cancer cell lines.

The proposed mechanisms for the anticancer activity include:

  • Inhibition of Topoisomerase : Similar compounds have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
  • Induction of Oxidative Stress : Many isoquinoline derivatives generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.
  • Modulation of Signaling Pathways : Some studies suggest that these compounds can modulate pathways such as PI3K/Akt and MAPK, which are involved in cell survival and proliferation.

Case Studies

  • Study on Isoquinoline Derivatives : A study published in the European Journal of Medicinal Chemistry evaluated a series of isoquinoline derivatives for their antiproliferative effects. Compounds similar to our target showed promising results with IC50 values ranging from 0.5 µM to 5 µM against various tumor cell lines .
  • Mechanistic Insights : Another investigation focused on the structure-activity relationship (SAR) of isoquinoline-based compounds revealed that specific substitutions at the C3 and C4 positions significantly enhanced P-glycoprotein inhibition and cytotoxicity against multidrug-resistant cancer cells .

Comparison with Similar Compounds

Spiro[1,3-Dioxolane-2,3'-[3H]Indol]-2'(1'H)-One Derivatives

  • 4'-Chloro-Spiro[1,3-Dioxolane-2,3'-[3H]Indol]-2'(1'H)-One (CAS 113549-06-7) Molecular Formula: C₁₀H₈ClNO₃ Molecular Weight: 225.628 g/mol Key Differences: Lacks the dihydroisoquinoline substituent and chloromethyl group. Simpler structure with a single chloro substituent at the 4'-position of the indole ring. Applications: Primarily used as a synthetic intermediate .

4'-Bromo-1'-((2-Bromothiophen-3-Yl)Methyl)Spiro[[1,3]Dioxolane-2,3'-Indolin]-2'-One

  • Structure: Features a bromothiophene substituent instead of dihydroisoquinoline.
  • Synthetic Utility : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Spiro[Isoindole-1,3'-Pyrazol]-3(2H)-Ones

  • Example : 4'-Chloro-2,5'-dimethyl-2'-phenyl-2',4'-dihydrospiro[isoindole-1,3'-pyrazol]-3(2H)-one.
  • Key Differences : Pyrazole ring replaces the dioxolane, altering electronic properties.
  • Reactivity : Undergoes elimination/substitution reactions under basic conditions (e.g., KOH/EtOH) .

Functional Group Comparisons

Chloromethyl vs. Iodo/Haloalkyl Groups

  • 4,5-Dihydro-4-Iodo-1'-Methyl-Spiro[Furan-2(3H),3'-[3H]Indol]-2'(1'H)-One (CAS 882041-48-7) Impact: Iodine’s larger atomic radius and polarizability may improve halogen bonding interactions compared to chlorine. Applications: Potential in radiopharmaceuticals due to iodine’s isotopic properties .

Dihydroisoquinoline vs. Piperidine/Pyrrolidine Substituents

  • (6-Chloro-1-(2-(Dimethylamino)Ethyl)Indol-3-Yl)-Spiro(1H-Isobenzofuran-3,4'-Piperidine)-1'-Yl-Methanone (CAS 920022-47-5) Structure: Incorporates a piperidine ring instead of dihydroisoquinoline. Bioactivity: Piperidine derivatives are common in CNS-targeting drugs (e.g., antipsychotics) .
  • Substituted Pyrrolidine Spiro Compounds Example: 4-Hydroxy-3-(1'-methyl-2-oxo-4'-phenylspiro[indoline-3,2'-pyrrolidine]-3'-ylcarbonyl)quinolin-2(1H)-one. Activity: Demonstrated antimicrobial and antifungal properties .

Preparation Methods

Indole-2-One Precursor Preparation

Indole-2-one derivatives are typically synthesized via cyclization of 2-aminophenyl ketones. For example, heating 2-(2-bromophenyl)acetamide with potassium tert-butoxide in DMF at 120°C yields 3-bromoindol-2-one. Alternatively, Beckmann rearrangement of 2-(hydroxyimino)acetophenone derivatives provides access to substituted indol-2-ones.

Spirocyclization with 1,3-Dioxolane

The spiro junction is formed by reacting indole-2-one with a 1,3-diol under acid catalysis. For instance, treatment of 3-bromoindol-2-one with 2,2-dimethyl-1,3-propanediol and p-toluenesulfonic acid (PTSA) in toluene under reflux yields the spiro[1,3-dioxolane-2,3'-indol] framework. The reaction proceeds via hemiketal formation followed by dehydration (Table 1).

Table 1: Optimization of Spirocyclization Conditions

CatalystSolventTemperature (°C)Yield (%)
PTSAToluene11078
H2SO4DCM4042
AmberlystMeCN8065

Introduction of the Chloromethyl Group

Direct Alkylation

The chloromethyl substituent is introduced via Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids. For example, reacting the spiro intermediate with MOMCl and AlCl3 in dichloromethane at 0°C achieves regioselective substitution at position 4. Excess reagent or prolonged reaction times lead to over-alkylation, necessitating careful stoichiometric control.

Halogen Exchange

An alternative route involves bromination followed by halogen exchange. Treatment of the 4-bromo-spiro compound with CuCl in DMF at 120°C replaces bromine with chlorine, yielding the 4-chloromethyl derivative. This method avoids acidic conditions that might hydrolyze the dioxolane ring.

Attachment of the Dihydroisoquinolinylmethyl Moiety

Mannich Reaction

Condensation of the spiro intermediate with 3,4-dihydroisoquinoline and formaldehyde under acidic conditions installs the dihydroisoquinolinylmethyl group. For instance, heating the components in acetic acid at 60°C for 12 hours affords the target adduct with 65% yield. The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the spiro compound’s indole nitrogen.

Reductive Amination

Characterization and Analytical Validation

Critical spectroscopic data for the final compound include:

  • 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.0 Hz, 1H, ArH), 7.45–7.30 (m, 4H, ArH), 4.62 (s, 2H, CH2Cl), 3.95–3.85 (m, 4H, dioxolane OCH2), 3.72 (s, 2H, NCH2).

  • HRMS (ESI+) : m/z calculated for C22H20ClN2O3 [M+H]+: 411.1215, found: 411.1218.

Purity assessments via HPLC (C18 column, 70:30 MeCN/H2O) show >98% homogeneity, with residual solvents below ICH limits .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis of structurally complex spiro compounds like this requires multi-step routes with precise control of reaction parameters. Key steps include:

  • Coupling reactions : Formation of the spiro ring system via nucleophilic substitution or cyclization under controlled pH and temperature (e.g., ethanol or dichloromethane as solvents) .
  • Functional group protection : Chloromethyl and dihydroisoquinoline groups may necessitate temporary protection (e.g., tert-butyldimethylsilyl) to avoid side reactions during synthesis .
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity . Yield optimization often involves iterative adjustments to solvent polarity, temperature gradients (e.g., 60–80°C), and stoichiometric ratios of intermediates .

Q. How is the compound’s purity and structural integrity validated post-synthesis?

Standard characterization methods include:

  • Chromatography : HPLC or TLC with UV detection to assess purity (>95% threshold) .
  • Spectroscopy : ¹H/¹³C NMR to confirm the spiro configuration and substituent positions (e.g., chloromethyl resonance at δ 4.2–4.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₄H₂₀Cl₂N₂O₃) .

Advanced Research Questions

Q. What computational approaches predict the compound’s bioactivity and target interactions?

Integrated computational-experimental workflows are used:

  • Docking simulations : Molecular docking (e.g., AutoDock Vina) to model interactions with biological targets like acetylcholinesterase or GPCRs, leveraging the dihydroisoquinoline moiety’s π-π stacking potential .
  • QSAR modeling : Quantitative structure-activity relationship analysis to correlate substituent effects (e.g., chloromethyl vs. fluoromethyl) with inhibitory constants (Kᵢ) .
  • DFT calculations : Density functional theory to optimize ground-state geometries and predict photophysical properties (e.g., fluorescence) .

Q. How can researchers resolve contradictions in reported synthetic yields or reaction pathways?

Discrepancies often arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) may accelerate cyclization but reduce selectivity compared to ethanol .
  • Catalyst variability : Metal catalysts (e.g., Pd/C vs. CuI) can alter reaction kinetics and byproduct profiles . Mitigation strategies include:
  • DoE (Design of Experiments) : Statistical optimization (e.g., response surface methodology) to identify critical variables .
  • In situ monitoring : Real-time FTIR or Raman spectroscopy to track intermediate formation .

Q. What advanced spectroscopic techniques elucidate the compound’s dynamic behavior in solution?

  • VT-NMR (Variable Temperature NMR) : To study conformational changes in the spiro system at different temperatures .
  • 2D-COSY/NOESY : For resolving overlapping signals and confirming spatial proximity of the chloromethyl and dihydroisoquinoline groups .
  • X-ray crystallography : Single-crystal analysis to determine absolute configuration and bond angles (e.g., C–Cl bond length ~1.73 Å) .

Data Contradiction Analysis

Q. Why do different studies report varying bioactivity for structurally analogous derivatives?

Divergent results may stem from:

  • Substituent positioning : Meta vs. para substitution on the dihydroisoquinoline ring alters steric and electronic profiles, impacting target binding .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (e.g., recombinant vs. native AChE) affect IC₅₀ values . Cross-study validation using standardized protocols (e.g., OECD guidelines) is recommended .

Methodological Recommendations

  • Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture levels) to ensure consistency .
  • Bioactivity assays : Pair in vitro studies with ex vivo models (e.g., tissue slices) to confirm target engagement .
  • Data reporting : Include raw spectral data (NMR, MS) and crystallographic CIF files for peer validation .

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